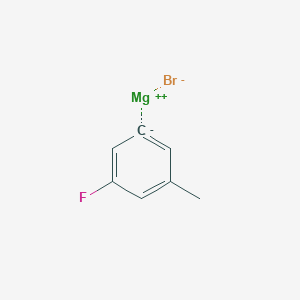
3-Fluoro-5-methylphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis The molecular structure of 3-fluoro-5-methylphenylmagnesium bromide, similar to other Grignard reagents, features a central magnesium atom that is covalently bonded to the organic group (in this case, the 3-fluoro-5-methylphenyl moiety) and a bromide ion. The specific geometry and electronic structure of these compounds can be significantly influenced by the presence of the fluorine atom due to its electronegativity, which can affect the reactivity and stability of the molecule. Advanced spectroscopic and computational studies, such as NMR and X-ray diffraction, are typically employed to elucidate these structural details (Yoshitake, Kudo, & Ishida, 2016).
Chemical Reactions and Properties Grignard reagents, including 3-fluoro-5-methylphenylmagnesium bromide, are highly reactive and versatile reagents in organic synthesis. They can participate in a wide range of reactions, including nucleophilic additions to carbonyl compounds, coupling reactions, and carbon-nitrogen bond-forming reactions. The presence of a fluorine atom in the molecule can modulate its reactivity and selectivity due to the inductive effects and the potential for forming specific interactions with substrates or catalysts (Mongin et al., 2002).
Physical Properties Analysis The physical properties of 3-fluoro-5-methylphenylmagnesium bromide, like other Grignard reagents, include being highly sensitive to moisture and air, requiring handling and storage under anhydrous and inert conditions. The solvent, typically ether or tetrahydrofuran (THF), plays a critical role in stabilizing the reagent and facilitating its reactions. The specific boiling and melting points, as well as solubility in various solvents, can vary based on the structural attributes imparted by the fluorine and methyl substituents.
Chemical Properties Analysis 3-Fluoro-5-methylphenylmagnesium bromide exhibits chemical properties characteristic of Grignard reagents, with the added influence of the fluorine atom's electronegativity. This can lead to increased reactivity towards electrophiles and a potentially altered selectivity pattern in synthetic applications. The fluorine atom may also impact the stability of the reagent, making it either more reactive or selectively reactive towards certain functional groups due to the electronic effects and the potential for hydrogen bonding or halogen bonding interactions with substrates (Zou et al., 2014).
科学的研究の応用
Fluoride Sensing
A novel NIR region fluoride sensor was developed using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, prepared using an arylmagnesium bromide formed from 4-bromophenol. This sensor demonstrates a specific and rapid colorimetric and fluorescence response for fluoride ions in solution and living cells (Zou et al., 2014).
Synthesis of Acridine Derivatives
The reaction of 2-(perfluoroalkyl)aniline with arylmagnesium bromides, such as 2-fluoro-6-methylphenylmagnesium bromide, resulted in acridines with altered perfluoroalkyl groups and retention of fluorine, suggesting its role in synthetic organic chemistry (Zhang et al., 2013).
Synthesis of Fluorocatecholamines
The synthesis of fluorocatecholamines, starting from compounds like 4-fluorophenol or 3-fluoroanisole, involved steps like O-methylation and Friedel–Crafts acylation. Here, arylmagnesium bromides play a crucial role in introducing fluoro groups into the final compounds (Stegmann et al., 1994).
Electrophilic Reactions
A study on the electrophilicity of various compounds found that fluorophenylmagnesium bromides like m- and p-fluorophenylmagnesium bromide show distinct reactions with electrophiles, indicating their potential in creating diverse chemical structures (Lur'e et al., 1980).
Cross-Coupling Reactions
Cross-coupling reactions between aryl Grignard reagents and fluoroazines and -diazines were successfully achieved using nickel catalysis. This method allowed the coupling of various fluoro substrates with phenylmagnesium halides, including 2-methoxyphenylmagnesium bromide, highlighting the versatility of such reagents in organic synthesis (Mongin et al., 2002).
Fluorine Labeling of Proteins
Fluorine-18 labeling of proteins was achieved using methyl 3-[18F]fluoro-5-nitrobenzimidate and 4-[18F]fluorophenacyl bromide. The process involved covalent attachment of fluorine-18 to proteins, demonstrating the application of fluoro compounds in biochemical research (Kilbourn et al., 1987).
Fluorescence Turn-On Sensing of Fluoride Ions
Tetraarylstibonium cations were synthesized for detecting fluoride ions in water. The study showcased the use of aryl derivatives like 1-pyrenyl and 3-perylenyl for fluoride sensing, indicating the potential of arylmagnesium bromides in environmental sensing applications (Hirai et al., 2016).
Synthesis of Monomers for Copolymerization
Arylmagnesium bromides were used in the synthesis of 3-aryl-3-butenoic acids, which were applied as monomers for copolymerization with styrene. This illustrates the role of arylmagnesium bromides in polymer chemistry (Itoh et al., 1991).
Chiral Stationary Phases in Chromatography
Cellulose and amylose derivatives, such as 3-fluoro-5-methylphenylcarbamates, were evaluated as chiral stationary phases in high-performance liquid chromatography (HPLC). The study highlighted the impact of halogen and methyl groups on chiral recognition, showcasing the utility of such derivatives in analytical chemistry (Chankvetadze et al., 1997).
特性
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOMMFENVOEMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylphenylmagnesium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

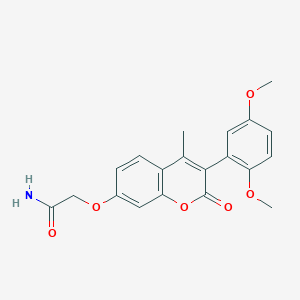
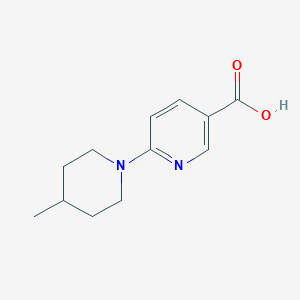
![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)
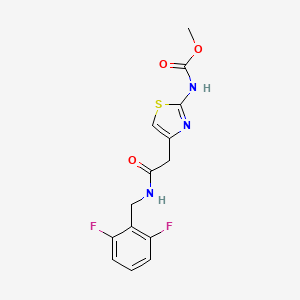
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)
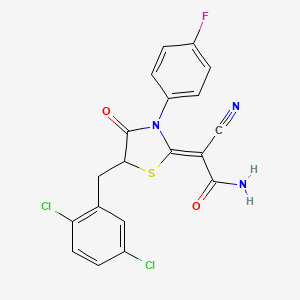
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)
![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)